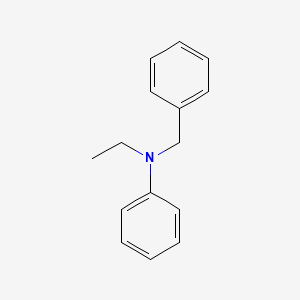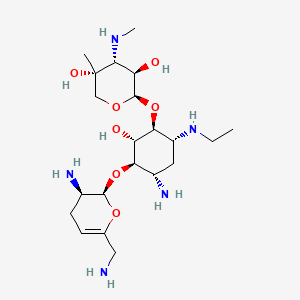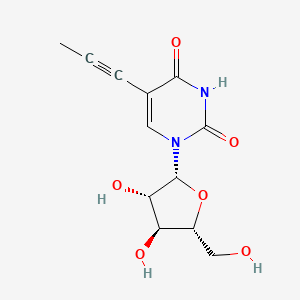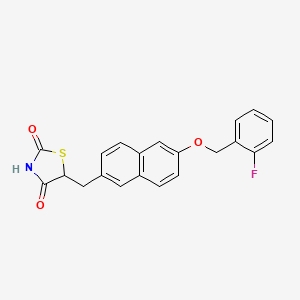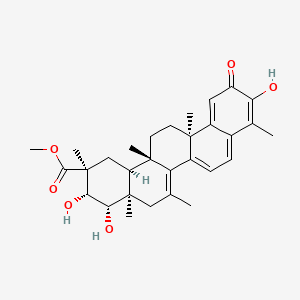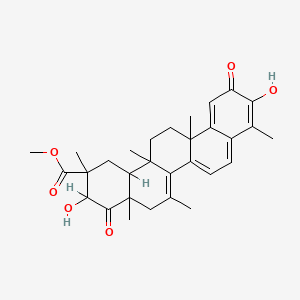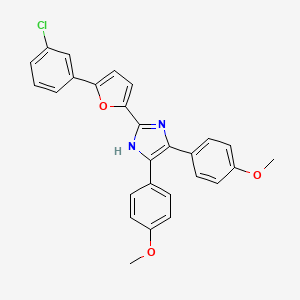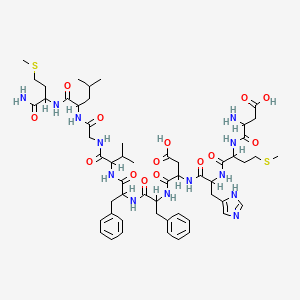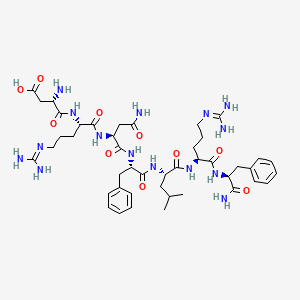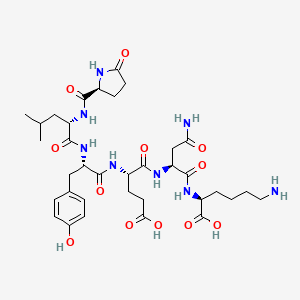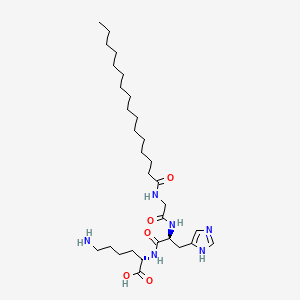
Palmitoyl oligopeptide
Descripción general
Descripción
Palmitoyl oligopeptide, also known as pal-GHK and palmitoyl tripeptide-1, is a synthetic peptide used in anti-aging products . It is a synthetic blend of the fatty acid palmitic acid with several amino acids . It is intended to enhance the appearance of dry, flaky, or damaged skin, and to restore skin suppleness .
Synthesis Analysis
The development of synthetic peptides for skincare dates back to the 1980s . In 2011, the majority of peptides were obtained from synthesis, while in 2018, biotechnology processing was the dominant source . This compound is one of many peptides that have recently been discovered and are used due to their positive effect on skin health .
Molecular Structure Analysis
Palmitoyl oligopeptides are peptide or small proteins, characterized by a generic structure of a string of amino acids . They are short amino acid chains . The name peptide is coming from pepton [peptos: digested (Greek)] .
Chemical Reactions Analysis
This compound is a messenger peptide for collagen renewal . Comparable to retinoic acid with regards to its activity, it does not trigger irritation . Collagen and glycosaminoglycan synthesis are stimulated, the epidermis is reinforced, and wrinkles are diminished .
Aplicaciones Científicas De Investigación
Bioactive Peptide Discovery
Palmitoyl oligopeptides have been utilized in the discovery of novel bioactive peptides. A study by Edwards et al. (2007) highlighted the use of short synthetic oligopeptides, including palmitylated cell-permeable oligopeptides, for understanding protein signaling and interactions. This approach identified agonists and antagonists of platelet function, demonstrating the potential of palmitoyl oligopeptides in drug development (Edwards et al., 2007).
Protein Palmitoylation
Protein S-palmitoylation, the thioester linkage of long-chain fatty acids like palmitate to cysteine residues in proteins, plays a crucial role in membrane interactions, trafficking, and protein function modulation. Palmitoyl oligopeptides have been investigated for their role in this process. Smotrys and Linder (2004) discussed how palmitoylation affects signaling molecules, emphasizing its regulatory mechanism for protein activity. This review suggested the importance of understanding palmitoylation for therapeutic interventions targeting cell signaling pathways (Smotrys & Linder, 2004).
Drug Delivery Systems
Palmitoyl oligopeptides have shown promise in the development of drug delivery systems. Ji et al. (2017) reviewed the significance of functional oligopeptides, including palmitoyl oligopeptides, for nanomedical applications. These oligopeptides offer specific targeting, cell penetration, self-assembled capacity, and responsiveness to the environment, making them suitable for delivering biologically active compounds to targeted cells (Ji et al., 2017).
Mecanismo De Acción
Target of Action
Palmitoyl Tripeptide-1, also known as Pal-Gly-His-Lys-OH or Palmitoyl oligopeptide, primarily targets skin cells . It communicates with these cells, prompting them to increase the production of collagen and other structural proteins essential for skin elasticity and firmness .
Mode of Action
Palmitoyl Tripeptide-1 is a matriline signal peptide . It interacts with its targets by acting on TGFβ to stimulate fibrillogenesis . This peptide has the ability to penetrate the skin barrier and signal cells to enhance collagen production .
Biochemical Pathways
The peptide is believed to serve as a natural signaling molecule to fibroblasts, the primary cellular agent responsible for synthesizing collagen and other critical components of the extracellular matrix . It stimulates fibroblasts and enhances the production of collagen and GAGs .
Pharmacokinetics
The Palmitoyl group makes the Pal-GHK more lipophilic, penetrating through the lipid barrier, enhancing the delivery, and boosting the effectiveness and performance of the ingredient . This property improves the bioavailability of the compound, allowing it to exert its effects more efficiently.
Result of Action
The stimulation of fibroblasts leads to an overall strengthening of the dermis, resulting in thicker and firmer skin . It smooths fine lines and deep wrinkles and improves the water-binding ability and elasticity of the skin . The peptide may also exhibit potential antioxidant attributes, offering defense against the detrimental impacts of free radicals .
Action Environment
Environmental factors such as UV rays can influence the action, efficacy, and stability of Palmitoyl Tripeptide-1 . It is beneficial in reviving your skin’s natural texture and in preventing skin damage due to UV rays and other environmental aggressors .
Safety and Hazards
The Cosmetic Ingredient Review Expert Panel, a group that reviews the safety of skincare and cosmetic ingredients, has reviewed the available data on palmitoyl oligopeptides and has determined they are safe for use . There are no reported issues in terms of sensitivity, toxicity, or hormone disruption .
Direcciones Futuras
The use of peptides in anti-aging cosmetics increased by 7.2%, while the variety and the number of peptide combinations in products have increased by 88.5% . The most used peptides in anti-aging cosmetic formulations are, in descending order, Palmitoyl Tetrapeptide-7, Palmitoyl Oligopeptide, and Acetyl Hexapeptide-8 . This study provides an overview of the market trends regarding the use of peptides in anti-aging products, providing meaningful data for scientists involved in the development of new peptides to identify opportunities for innovation in this area .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41)/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUQATUKPXLFLZ-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163794 | |
| Record name | Palmitoyl oligopeptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147732-56-7 | |
| Record name | Palmitoyl oligopeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147732567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl oligopeptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palmitoyl oligopeptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL TRIPEPTIDE-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV743D216M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Palmitoyl Oligopeptide and how does it work?
A1: this compound, also known as Palmitoyl Tripeptide-1, is a synthetic peptide commonly used in cosmetics for its potential anti-aging effects. [] It's believed to work by stimulating the production of collagen, a protein crucial for skin's elasticity and firmness. [, ] Although the exact mechanism is not fully elucidated, research suggests that this compound might interact with the TGF-β1 pathway, which plays a role in collagen synthesis and extracellular matrix (ECM) production. []
Q2: What evidence supports the use of this compound in sensitive skin products?
A2: While this compound is found in some cosmetics for sensitive skin, the scientific evidence supporting its specific efficacy in this context is limited. [] Further research, particularly randomized placebo-controlled clinical trials involving individuals with sensitive skin, is needed to solidify these claims.
Q3: How does aging affect the skin's extracellular matrix and what role do peptides like this compound play in mitigating these effects?
A3: Aging leads to a decline in the production of essential ECM components like collagen, elastin, and hyaluronic acid. [] This decline contributes to wrinkle formation, loss of elasticity, and thinning of the skin. This compound and similar peptides aim to counteract these effects by stimulating the synthesis of these crucial proteins, potentially slowing down the visible signs of aging. []
Q4: Are there any analytical techniques used to study the impact of this compound on the skin?
A5: Yes, several techniques are employed to study the effects of this compound on the skin. These include:* Matrix-assisted laser desorption/ionization mass spectrometric imaging (MALDI-MSI): This technique helps visualize and analyze the distribution of specific proteins, including collagen, in skin samples treated with this compound. []* In vivo reflectance confocal microscopy (in vivo RCM): This non-invasive imaging technique allows researchers to observe changes in the skin's microstructure, such as the epidermal-dermal junction and the organization of collagen fibers, following treatment. []* High-frequency ultrasound: This technique can assess the thickness and density of the skin layers, providing insights into the structural changes induced by the peptide. []* Histology: Traditional histological staining methods help visualize the overall structure of the skin and identify potential changes in collagen and elastin organization after treatment. []
Q5: What are some of the other peptides commonly used alongside this compound in anti-aging formulations?
A5: this compound is often combined with other peptides known for their potential anti-aging properties, including:
- Palmitoyl Tetrapeptide-7: This peptide is believed to reduce the production of pro-inflammatory molecules, potentially protecting collagen and elastin from degradation. [, ]
- Acetyl Hexapeptide-8: This peptide is often referred to as a "Botox-like" peptide due to its potential to temporarily relax facial muscles and reduce the appearance of wrinkles. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



